molecular formula C10H4Cl4N2 B3042567 4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine CAS No. 647824-43-9

4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine

Cat. No.: B3042567
CAS No.: 647824-43-9
M. Wt: 294 g/mol
InChI Key: VWMNHQJPJWDGTH-UHFFFAOYSA-N
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Description

4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of three chlorine atoms at positions 4, 5, and 6, and a chlorophenyl group at position 2. Pyrimidine derivatives are known for their diverse biological activities and are integral components of DNA and RNA .

Preparation Methods

The synthesis of 4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine typically involves the reaction of 2-chlorobenzonitrile with trichloroacetonitrile in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety .

Chemical Reactions Analysis

4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways depend on the biological context and the specific derivative used. For instance, some derivatives may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar compounds to 4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine include other trichloropyrimidine derivatives and chlorophenyl-substituted pyrimidines. These compounds share structural similarities but may differ in their biological activities and chemical reactivity. For example:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,5,6-trichloro-2-(2-chlorophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4N2/c11-6-4-2-1-3-5(6)10-15-8(13)7(12)9(14)16-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMNHQJPJWDGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(C(=N2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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